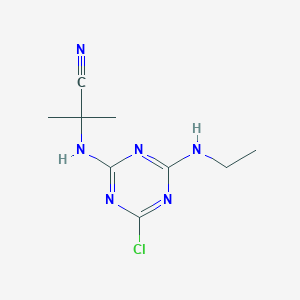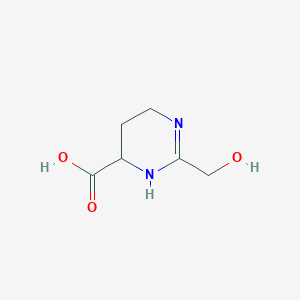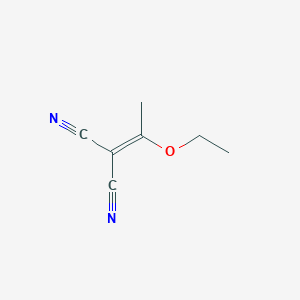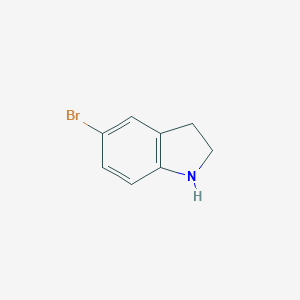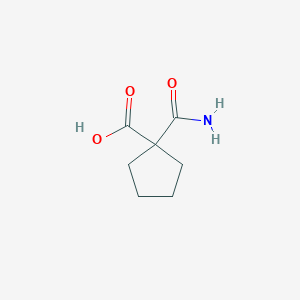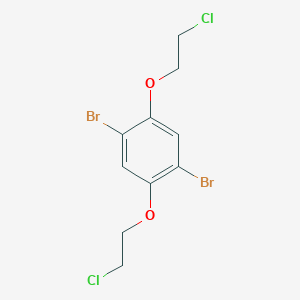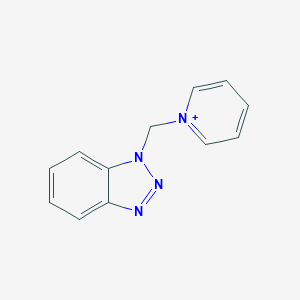
1-((1H-Benzotriazol-L-yl)methyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1H-Benzotriazol-L-yl)methyl)pyridinium, also known as BtMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BtMP is an organic compound that belongs to the class of pyridinium compounds, and it has a molecular formula of C12H10N4.
作用機序
The mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is not fully understood, but it is believed to involve the inhibition of enzymes involved in viral replication and cancer cell proliferation. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell proliferation.
生化学的および生理学的効果
1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to have various biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its stability, which allows for long-term storage and use. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for research on 1-((1H-Benzotriazol-L-yl)methyl)pyridinium. One direction is the development of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium-based antiviral and anticancer drugs. Another direction is the exploration of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium's potential as a catalyst for organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium and its potential applications in various fields.
Conclusion:
In conclusion, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium, or 1-((1H-Benzotriazol-L-yl)methyl)pyridinium, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential as an antiviral and anticancer agent, as well as its potential as a stabilizer for polymers and a corrosion inhibitor for metals. While there are advantages and limitations to using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments, its potential as a catalyst for organic reactions and its anti-inflammatory and antioxidant properties make it a promising compound for future research.
合成法
1-((1H-Benzotriazol-L-yl)methyl)pyridinium can be synthesized using various methods, including the reaction of 1H-benzotriazole and 4-chloromethylpyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biological research. In material science, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In organic synthesis, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been used as a reagent for the synthesis of various compounds. In biological research, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been studied for its potential as an antiviral and anticancer agent.
特性
CAS番号 |
125713-96-4 |
|---|---|
製品名 |
1-((1H-Benzotriazol-L-yl)methyl)pyridinium |
分子式 |
C12H11N4+ |
分子量 |
211.24 g/mol |
IUPAC名 |
1-(pyridin-1-ium-1-ylmethyl)benzotriazole |
InChI |
InChI=1S/C12H11N4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16/h1-9H,10H2/q+1 |
InChIキー |
ZNPLOJPOKFITRO-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
正規SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
同義語 |
1-(pyridin-1-ylmethyl)benzotriazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





